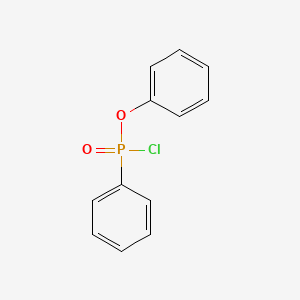

Phenyl-P-phenylphosphonochloridate

Description

Structure

3D Structure

Properties

CAS No. |

61274-57-5 |

|---|---|

Molecular Formula |

C12H10ClO2P |

Molecular Weight |

252.63 g/mol |

IUPAC Name |

[chloro(phenyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C12H10ClO2P/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H |

InChI Key |

QEJXQVSIYPMBQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Iii. Mechanistic Investigations of Phenyl P Phenylphosphonochloridate Reactivity

Nucleophilic Substitution Mechanisms at the Phosphorus Center

Nucleophilic substitution at the phosphorus center of Phenyl-P-phenylphosphonochloridate is a cornerstone of its chemistry. These reactions generally proceed through one of two primary pathways: a single-step concerted mechanism (SN2-type) or a multi-step addition-elimination pathway involving a transient intermediate. The specific pathway is influenced by the nature of the nucleophile, the solvent, and the leaving group.

A 1958 report in The Journal of Organic Chemistry detailed the synthesis of this compound by reacting phenylphosphonic dichloride with phenol (B47542) and pyridine. dss.go.th This foundational work opened the door for subsequent studies on its reactivity. The reaction involves the displacement of a chloride ion, a proficient leaving group, by a nucleophile.

Stereochemical Outcomes and Control in P(V) Center Reactions

When the phosphorus center is chiral, nucleophilic substitution reactions can proceed with either inversion or retention of configuration. For P(V) compounds like this compound, reactions often proceed with a high degree of stereospecificity. The Walden inversion, a well-documented phenomenon in carbon chemistry, has its parallel in phosphorus chemistry.

Early research included attempts to resolve phosphonamidates derived from this compound and to induce the formation of diastereomers by reacting it with chiral molecules like pseudoephedrine. dss.go.th While these specific early attempts were not fully successful, they highlighted the interest in the stereochemical course of these reactions. dss.go.th Generally, a backside attack characteristic of an SN2-type mechanism leads to an inversion of the stereochemical configuration at the phosphorus center. The control of this stereochemical outcome is paramount in the synthesis of enantiomerically pure organophosphorus compounds, which have applications as chiral ligands and in pharmaceuticals.

Elucidation of Pentacoordinate Phosphorus Intermediates

The stepwise addition-elimination mechanism involves the formation of a transient pentacoordinate phosphorus intermediate, typically with a trigonal-bipyramidal (TBP) geometry. In this intermediate, the incoming nucleophile and the leaving group often occupy the apical positions, which are 180° apart. The existence of these intermediates is a key feature that distinguishes phosphorus chemistry from carbon chemistry.

Hydrolytic Stability and Cleavage Mechanisms of this compound Derivatives

The hydrolytic stability of this compound and its derivatives is of significant interest. Hydrolysis, the reaction with water, can proceed via nucleophilic attack by a water molecule on the phosphorus center. This process can be catalyzed by acids or bases. The mechanism often involves the formation of a pentacoordinate intermediate, similar to other nucleophilic substitutions.

The cleavage of the P-Cl bond is typically the first step in the hydrolysis of the parent compound, yielding phenyl phenylphosphonic acid. For derivatives where the chlorine has been substituted, the stability of the resulting P-O or P-N bond toward hydrolysis becomes important. The rate of hydrolysis is influenced by the electronic and steric properties of the substituents on the phosphorus atom.

Kinetic and Thermodynamic Aspects of this compound Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound provides quantitative insight into its reactivity. Kinetic studies can help to distinguish between concerted and stepwise mechanisms. For example, the observation of non-linear Hammett plots or complex temperature dependencies can suggest a change in the rate-determining step or the presence of pre-equilibria, indicative of a stepwise process.

An early study noted that kinetic data for a related reaction did not conform to a simple kinetic equation and exhibited an apparent non-Arrhenius temperature dependence, suggesting a complex reaction mechanism. dss.go.th The thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can provide further details about the transition state. A highly ordered transition state, as expected in a bimolecular SN2 reaction, would typically have a large negative entropy of activation.

Table 1: Factors Influencing Reaction Kinetics

| Factor | Influence on Reaction Rate |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. |

| Leaving Group Ability | Better leaving groups (e.g., Cl⁻) accelerate the substitution. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states, affecting the rate. |

| Steric Hindrance | Bulky substituents on the phosphorus or the nucleophile can slow the reaction. |

Computational and Theoretical Modeling of Reaction Pathways

In recent years, computational chemistry has become an indispensable tool for elucidating the reaction mechanisms of organophosphorus compounds. Theoretical models can provide detailed information about the structures and energies of reactants, transition states, and intermediates that are often difficult to study experimentally.

Density Functional Theory (DFT) Calculations for P-Stereogenic Systems

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For P-stereogenic systems, DFT calculations can be used to model the potential energy surfaces of nucleophilic substitution reactions. These calculations can predict the activation barriers for different pathways, helping to determine whether a reaction is likely to be concerted or stepwise.

Furthermore, DFT can be used to calculate the geometries of the trigonal-bipyramidal intermediates and the transition states leading to them. This allows for a detailed analysis of the factors that control the stereochemical outcome of the reaction, such as the relative energies of transition states leading to inversion or retention of configuration. By modeling these complex energy landscapes, researchers can gain a deeper understanding of the fundamental principles governing the reactivity of this compound.

Iv. Advanced Applications and Chemical Transformations Involving Phenyl P Phenylphosphonochloridate

Phenyl-P-phenylphosphonochloridate as a Precursor for Phosphonamidates

The reaction of this compound with amines provides a direct route to phosphonamidates, a class of compounds containing a phosphorus-nitrogen bond. This transformation is fundamental to many of its applications, particularly in the synthesis of bioactive molecules and their analogues.

This compound is an effective reagent for the synthesis of phosphonamidates derived from amino acids. The general method involves the reaction of the phosphonochloridate with the amino group of an amino acid ester in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct. nih.gov This approach allows for the formation of a stable phosphonamidate linkage, which is a key feature in many phosphonopeptide enzyme inhibitors. nih.gov

The synthesis is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent hydrolysis of the reactive chloridate. nih.gov The methodology is adaptable to a wide range of amino acid esters, providing access to a library of phosphonamidate derivatives. Research has demonstrated the successful synthesis of various N-acyl homoserine lactone analogues using similar phosphonylation protocols. nih.gov While this specific work focused on generating different ester groups (ethyl, methyl, isopropyl), the core phosphonylation chemistry is directly applicable. nih.gov The reaction of a phosphonochloridate with an amino acid hydrochloride and a base like triethylamine proceeds to yield the desired amino acid-derived phosphonamidate. nih.gov

Table 1: Illustrative Synthesis of Amino Acid-Derived Phosphonamidates

| This compound | Amino Acid Ester | Resulting Phosphonamidate Structure |

| Glycine Methyl Ester | ||

| Alanine Ethyl Ester | ||

| Leucine Isopropyl Ester |

Note: The table provides representative structures for conceptual understanding of the reaction.

When this compound reacts with a chiral amine or amino acid, the resulting phosphonamidate possesses a stereogenic phosphorus center, leading to the formation of diastereomers. The separation and control of this P-chirality are critical, as different stereoisomers can exhibit distinct biological activities. mdpi.com Research into the diastereoselective synthesis of related P-chiral phosphoramidates, such as those used in ProTide technology, highlights the importance of controlling stereochemistry at the phosphorus atom. mdpi.comrsc.org

Strategies for managing stereoisomers include:

Chromatographic Separation: Diastereomeric mixtures can often be separated using standard techniques like column chromatography, leveraging the different physical properties of the isomers. mdpi.com

Diastereoselective Synthesis: More advanced methods aim to control the formation of one diastereomer over the other. This can be achieved by using chiral auxiliaries or catalysts. For instance, copper-catalyzed reactions have been reported for the diastereoselective synthesis of P-chiral phosphoramidate (B1195095) prodrugs of nucleoside analogues, yielding diastereomerically-enriched mixtures. rsc.org While not specifically using this compound, this approach demonstrates a viable strategy for this class of compounds. The choice of reaction conditions, including solvent and temperature, can also influence the diastereomeric ratio. nih.gov

Role in Phosphorylation Reagent Development and Applications

The reactivity of this compound makes it a valuable tool in the development of phosphorylating agents, which are essential for introducing phosphate (B84403) or phosphonate (B1237965) groups into organic molecules.

This compound is a suitable precursor for reagents used in the synthesis of nucleotide analogues, which are crucial in antiviral and anticancer research. The ProTide approach, which involves masking the charge of a phosphonate with lipophilic groups to improve cell permeability, often utilizes a phosphoramidate structure. rsc.org The synthesis of these molecules requires the phosphorylation of a nucleoside analogue. A reagent derived from this compound can be used to install the P-phenylphosphonamidate moiety onto the hydroxyl group of a nucleoside.

The general reaction involves activating the phosphonochloridate and reacting it with a protected nucleoside. The development of stereoselective methods is a key area of research, as the chirality at the phosphorus center significantly impacts the biological activity of the resulting ProTide. mdpi.comrsc.org

In peptide synthesis, coupling reagents are used to activate the carboxylic acid of one amino acid to facilitate amide bond formation with the amino group of another. uniurb.itsigmaaldrich.com While phosphonium (B103445) salts like PyBOP and HBTU are common, reagents based on phosphonates also play a role. sigmaaldrich.com this compound can be conceptualized as a precursor to a phosphonate-based coupling reagent.

The mechanism would involve the reaction of the phosphonochloridate with the C-terminal carboxylic acid of an N-protected amino acid. This would form a highly reactive mixed phosphonic-carboxylic anhydride. This activated intermediate is then susceptible to nucleophilic attack by the N-terminal amine of a second amino acid, forming the desired peptide bond. The phenylphosphonic acid derivative is released as a byproduct. This strategy is analogous to the use of other activating agents that form mixed anhydrides or active esters to drive peptide bond formation. uniurb.it

Contribution to the Synthesis of Chiral Organophosphorus Scaffolds

Beyond its role in synthesizing specific target molecules, this compound is a valuable precursor for creating more complex chiral organophosphorus scaffolds. These scaffolds are molecular frameworks with a defined three-dimensional structure centered around a phosphorus atom, which can be elaborated into various target compounds. rsc.orgresearchgate.net

The synthesis of these scaffolds relies on the stereocontrolled introduction of substituents onto the phosphorus center. nih.gov Starting with this compound, a sequential substitution of the chloride and then the phenoxy group with different chiral or prochiral nucleophiles can generate P-stereogenic compounds. The use of chiral alcohols, amines, or organometallic reagents as nucleophiles, often in conjunction with chiral catalysts or auxiliaries, allows for the asymmetric synthesis of these structures. nih.govrsc.orgresearchgate.net These chiral scaffolds are highly sought after as ligands in asymmetric catalysis and as core structures in medicinal chemistry. mdpi.comrsc.org

Integration into Advanced Materials Research

This compound and its derivatives have shown considerable promise as components in the development of advanced materials, particularly in the areas of flame retardants for polymers and functionalized layered double hydroxides.

The incorporation of phosphorus-containing compounds is a well-established strategy to enhance the flame retardancy of polymeric materials. nii.ac.jp These compounds can act in the gas phase by inhibiting radical chain reactions in the flame or in the condensed phase by promoting the formation of a protective char layer. While this compound itself is not typically used directly as a flame retardant additive, it serves as a valuable synthetic precursor for the creation of effective flame retardants.

For instance, derivatives of phenylphosphonic dichloride, a closely related compound, have been successfully used to synthesize novel phosphonate flame retardants for epoxy resins. researchgate.net One such example is the synthesis of bis(2,6-dimethyphenyl) phenylphosphonate (B1237145) (BDMPP) from phenylphosphonic dichloride and 2,6-dimethyl phenol (B47542). researchgate.net When incorporated into an epoxy resin matrix, BDMPP significantly improves the flame retardant properties of the material.

Table 1: Flame Retardant Properties of Epoxy Resin Composites

| Sample | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |

| Pure EP | 0 | 23.2 | - |

| EP/14 wt% BDMPP | 1.11 | 33.8 | V-0 |

Data sourced from a study on a phosphonate flame retardant for epoxy resins. researchgate.net

The data clearly indicates that the incorporation of the phenylphosphonate-based additive leads to a substantial increase in the Limiting Oxygen Index (LOI) and achieves the highest rating (V-0) in the UL-94 vertical burn test, signifying excellent flame retardancy. researchgate.net The mechanism of action is attributed to the promotion of a compact and homogeneous char layer on the material's surface during combustion, which acts as a barrier to heat and mass transfer. researchgate.net

Layered Double Hydroxides (LDHs) are a class of anionic clays (B1170129) with a unique layered structure that allows for the intercalation of various guest anions between their positively charged brucite-like layers. mdpi.com This property makes them attractive for a wide range of applications, including catalysis, drug delivery, and as functional additives in polymers.

The intercalation of organic phosphonates into LDHs has been shown to modify their properties and enhance their performance in various applications. rsc.org For example, the intercalation of 2-hydroxyethanephosphonate into Mg-Al LDHs has been demonstrated. rsc.org While the direct intercalation of this compound is unlikely due to its reactivity, its derivatives, such as the corresponding phenylphosphonate anion, can be intercalated into the LDH structure.

Currently, there is a lack of specific research in the available literature detailing the intercalation of derivatives of this compound into LDHs and the characterization of the resulting materials. However, studies on the intercalation of other organic phosphonates and sulfonates provide insights into the potential of such systems. rsc.org The intercalation of these organic anions can lead to an expansion of the interlayer spacing and can influence the thermal characteristics and delamination behavior of the LDH in different solvents. rsc.org

Further investigation into the intercalation of phenylphosphonate derivatives from this compound could lead to the development of novel LDH-based materials with tailored properties for applications such as flame retardants, where the LDH can act as a synergistic agent, or in controlled release systems.

V. Spectroscopic Characterization and Analytical Methodologies for Phenyl P Phenylphosphonochloridate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of Phenyl-P-phenylphosphonochloridate and related phosphorus compounds. numberanalytics.com Its ability to probe the local environment of specific nuclei provides detailed information about molecular structure, connectivity, and dynamics. numberanalytics.comnumberanalytics.com

31P NMR spectroscopy is a particularly powerful tool for studying organophosphorus compounds due to the 100% natural abundance and high sensitivity of the 31P nucleus. wikipedia.orgoxinst.com This technique offers a direct window into the chemical environment of the phosphorus atom, making it indispensable for structural elucidation and reaction monitoring. numberanalytics.comnumberanalytics.com

The chemical shift in 31P NMR is highly sensitive to the nature of the substituents attached to the phosphorus atom. numberanalytics.com For this compound, the phosphorus atom is in a pentavalent, tetracoordinated state, bonded to a phenyl group, a phenoxy group, a chlorine atom, and an oxygen atom. This specific arrangement results in a characteristic chemical shift range. For comparison, the chemical shift of related compounds such as phenylphosphonic dichloride (PhP(O)Cl2) is approximately +43.0 ppm. The chemical shifts for various phosphorus (III) and phosphorus (V) compounds span a wide range, allowing for clear distinction between different phosphorus environments. sjtu.edu.cnyoutube.com For instance, PCl3 appears at +219.0 ppm, while PPh3 is at -6.0 ppm. sjtu.edu.cn The oxidation state and coordination number of the phosphorus atom significantly influence the chemical shift.

The analysis of 31P NMR spectra is crucial for assessing the purity of this compound and for monitoring its reactions. numberanalytics.com The appearance of new signals can indicate the formation of byproducts or degradation products. For example, the hydrolysis of the P-Cl bond would lead to the formation of phenyl phenylphosphonate (B1237145), which would exhibit a different 31P chemical shift.

Table 1: Representative 31P NMR Chemical Shifts of Selected Organophosphorus Compounds

| Compound | Structure | 31P Chemical Shift (ppm) |

| Phenylphosphonic dichloride | C6H5P(O)Cl2 | ~ +43.0 |

| Triphenylphosphine | P(C6H5)3 | -6.0 sjtu.edu.cn |

| Phosphorus trichloride (B1173362) | PCl3 | +219.0 sjtu.edu.cn |

| Phenylphosphonic acid | C6H5P(O)(OH)2 | ~ +18.2 spectrabase.com |

| Phenyl N-phenylphosphoramidochloridate | C12H11ClNO2P | Not explicitly found |

Note: Chemical shifts are typically referenced to 85% H3PO4.

While 31P NMR provides information about the phosphorus center, 1H and 13C NMR are essential for characterizing the organic portions of the molecule—the phenyl and phenoxy groups. documentsdelivered.com

1H NMR Spectroscopy: The 1H NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. The coupling of these protons to the phosphorus atom (nJPH) can provide additional structural information. For instance, in phenylphosphonic dichloride, the aromatic protons appear as multiplets in the range of 7.5-8.0 ppm. chemicalbook.com Similarly, for phenyl N-phenylphosphoramidochloridate, the proton signals are observed between 7.1 and 7.4 ppm. chemicalbook.com

13C NMR Spectroscopy: The 13C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons of the phenyl and phenoxy groups will appear in the downfield region of the spectrum (typically 120-150 ppm). pearson.com The carbon atoms directly bonded to the phosphorus or oxygen atoms will exhibit distinct chemical shifts due to the electronegativity of these elements. Coupling between the phosphorus and carbon atoms (nJPC) can also be observed, which is invaluable for assigning the signals to specific carbon atoms within the structure. For example, in phenylacetylene (B144264) capped silicon nanoparticles, the phenyl carbons are observed at 132, 129, 128, and 121 ppm. researchgate.net

19F NMR Spectroscopy: In studies involving fluorinated derivatives of this compound, 19F NMR spectroscopy becomes a critical analytical tool. biophysics.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly amenable to NMR studies. biophysics.org The chemical shift range of 19F is much wider than that of 1H, which often leads to better resolution of signals even for structurally similar fluorine atoms. azom.comthermofisher.com The coupling between phosphorus and fluorine (nJPF) provides direct evidence of their connectivity and can be used to elucidate the structure of fluorinated organophosphorus compounds. huji.ac.il For example, in the 31P NMR spectrum of [PF6]-, the phosphorus signal is split into a septet due to coupling with six equivalent fluorine atoms. oxinst.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

For this compound (C12H10ClO2P), the expected monoisotopic mass is approximately 252.01 g/mol . uni.lu The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the 37Cl isotope giving a signal at M+2 with an intensity of about one-third of the M+ peak (35Cl).

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Cleavage of the P-Cl, P-O, and P-C bonds is expected to be prominent fragmentation pathways. For example, the fragmentation of phenylphosphonic dichloride shows a molecular ion peak at m/z 194 and a base peak at m/z 159, corresponding to the loss of a chlorine atom. chemicalbook.com Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the purification of this compound and for assessing its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. youtube.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to determine the purity of a compound. A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then developed in a suitable solvent system (eluent). The different components of the mixture travel up the plate at different rates, resulting in their separation. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.

Column Chromatography: Column chromatography is a preparative technique used to purify larger quantities of compounds. youtube.com A glass column is packed with a stationary phase, such as silica gel, and the crude sample is loaded onto the top of the column. rochester.eduorgsyn.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the separated components are collected in fractions as they elute from the bottom. youtube.com The polarity of the solvent system is optimized to achieve the best separation. For organophosphorus compounds like this compound, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often used. The purity of the collected fractions is typically monitored by TLC. For compounds that are sensitive to the acidic nature of silica gel, the silica can be deactivated with triethylamine (B128534), or an alternative stationary phase can be used. rochester.edu

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Purification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound research, HPLC is indispensable for monitoring reaction progress, assessing product purity, and for the isolation of the target compound from complex reaction mixtures.

Reversed-phase HPLC is the most common mode employed for the analysis of moderately polar to non-polar compounds like this compound. In this technique, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. This setup allows for the separation of compounds based on their hydrophobicity.

Principles of Separation

In reversed-phase HPLC, a solution of the sample is injected into the system. As it passes through the column packed with a non-polar stationary phase (commonly silica-based particles with chemically bonded alkyl chains such as C8 or C18), the components of the mixture interact with the stationary phase. More hydrophobic compounds, like this compound, will have a stronger affinity for the non-polar stationary phase and will thus be retained longer in the column. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. By gradually increasing the proportion of the organic solvent (a technique known as gradient elution), the retained compounds can be sequentially eluted from the column, with the most hydrophobic compounds eluting last.

Typical HPLC Parameters for Related Compounds

While specific, detailed HPLC protocols for this compound are not extensively documented in publicly available literature, the analysis of structurally similar organophosphorus compounds, such as P-phenyl-phosphonothioic dichloride and other organophosphorus pesticides, provides valuable insights into the likely conditions for its analysis. nih.govrsc.org These methods generally utilize a reversed-phase setup.

A typical HPLC system for the analysis of such compounds would consist of a C18 column with a mobile phase composed of a mixture of acetonitrile and water. rsc.orgnih.gov The addition of a small amount of an acid, such as phosphoric acid, to the mobile phase can help to suppress the ionization of any acidic functional groups and improve peak shape. nih.gov Detection is commonly achieved using a UV detector, as the phenyl groups in this compound absorb ultraviolet light.

Table 1: Illustrative HPLC Conditions for Analysis of a Related Organophosphorus Compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

| This table presents a representative isocratic HPLC method based on published methods for similar aromatic organophosphorus compounds and serves as a likely starting point for the analysis of this compound. nih.gov |

Reversed-Phase Purification

For the isolation of this compound on a preparative scale, reversed-phase flash chromatography or preparative HPLC is employed. The principles are the same as analytical HPLC, but larger columns with greater loading capacities are used to handle larger quantities of material. The goal of preparative purification is to isolate the compound of interest with a high degree of purity, removing unreacted starting materials, byproducts, and other impurities.

The selection of the mobile phase and gradient profile is critical for achieving good separation. A shallow gradient, where the concentration of the organic solvent is increased slowly over time, can provide better resolution between closely eluting compounds.

Chiral HPLC for P-Stereogenic Analogs

It is important to note that the phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For research involving the synthesis and application of stereochemically pure P-chiral organophosphorus compounds, chiral HPLC is a vital analytical tool. nih.govuni.lu This specialized form of HPLC uses a chiral stationary phase (CSP) that can differentiate between the enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs are commonly used for the separation of chiral organophosphorus compounds. nih.gov

Vi. Future Research Directions and Emerging Trends in Phenyl P Phenylphosphonochloridate Chemistry

Development of Novel and Efficient Synthetic Protocols

While established methods for the synthesis of Phenyl-P-phenylphosphonochloridate exist, the development of more efficient, economical, and environmentally benign protocols remains a significant research focus. Future efforts will likely concentrate on one-pot multicomponent reactions, which offer advantages such as simplified procedures, high yields, and reduced waste generation. The exploration of novel catalysts, such as p-toluenesulfonic acid (p-TSA), triethylamine (B128534) (Et3N), and ionic liquids like [bmim]OTf, could lead to milder reaction conditions and improved efficiency in the synthesis of this compound and its derivatives. researchgate.net The development of catalytic systems that are inexpensive, reusable, and afford high product yields under mild conditions will be a key trend. researchgate.net

Advanced Catalytic Systems for Stereoselective Transformations

The synthesis of chiral phosphorus compounds is of paramount importance due to their applications in asymmetric catalysis and as bioactive molecules. A significant emerging trend is the application of advanced catalytic systems to achieve stereoselective transformations involving this compound. The use of chiral Lewis acids and Brønsted acids as catalysts has shown great promise in a variety of asymmetric reactions. illinois.edulibretexts.orgresearchgate.net Future research will likely explore the use of these catalysts, including chiral phosphoric acids derived from BINOL, to control the stereochemistry of reactions where this compound is a precursor, particularly in the synthesis of P-stereogenic phosphonamidates. illinois.edu

Furthermore, the integration of photoredox catalysis with chiral Lewis acids presents a novel strategy for enantioselective transformations. chemrxiv.orgsemanticscholar.org This dual catalytic approach could enable new types of asymmetric reactions with this compound that are not achievable through traditional methods. The design and synthesis of new chiral ligands and bifunctional catalysts that can effectively control the stereochemical outcome of these reactions will be a key area of investigation. chemrxiv.org

Deeper Mechanistic Insights through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research will increasingly rely on an integrated approach that combines experimental techniques with high-level computational studies to elucidate the intricate details of reactions involving this compound.

Experimental studies, such as kinetic analysis, will provide valuable data on reaction rates and the factors that influence them. nih.gov These experimental findings will be complemented by computational methods, particularly density functional theory (DFT) calculations. DFT can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and provide insights into the electronic and steric factors that govern reactivity and selectivity. nih.govnih.gov This synergistic approach will lead to a deeper understanding of the mechanisms of both established and newly developed reactions of this compound, facilitating the optimization of reaction conditions and the development of more efficient and selective transformations. nih.gov

Exploration of Bioactive Phosphonamidate Analogs

Phosphonamidates are known for their diverse biological activities, and this compound serves as a key starting material for their synthesis. A major future research direction will be the systematic exploration of novel bioactive phosphonamidate analogs derived from this precursor. This will involve the synthesis of libraries of phosphonamidate peptides and other derivatives with varied structural features. nih.gov

A critical aspect of this research will be the detailed investigation of the structure-activity relationships (SAR) of these newly synthesized compounds. nih.gov By systematically modifying the substituents on the phosphonamidate core and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for their therapeutic effects. nih.govnih.gov This will enable the rational design and development of new phosphonamidate-based drug candidates with improved potency and selectivity for a range of biological targets, including enzymes like enkephalinase and angiotensin-converting enzyme. nih.gov The synthesis and biological evaluation of phosphonate (B1237965) analogs of natural products with known biological activity, such as the acetylcholinesterase inhibitor cyclophostin, will also be a promising avenue of research. nih.govkoreascience.kr

Innovative Applications in Sustainable Materials Science and Technology

The unique properties of organophosphorus compounds make them attractive for applications in materials science. A growing trend is the use of this compound as a building block for the creation of innovative and sustainable materials. Its incorporation into polymer backbones or as a functional additive can impart desirable properties such as flame retardancy, thermal stability, and enhanced mechanical strength.

Future research will focus on the development of novel functional polymers using this compound as a monomer or modifying agent. The Kabachnik-Fields reaction, a multicomponent reaction that can be used to synthesize α-aminophosphonates, presents a versatile tool for incorporating phosphorus-containing moieties into polymer structures. mdpi.com This could lead to the development of new flame-retardant polymers for a variety of applications. mdpi.com Furthermore, the synthesis of functional copolymers, for instance with glycidyl (B131873) methacrylate, could lead to materials with applications as adhesives or in the electronics industry. researchgate.net The exploration of this compound in the development of materials for biomedical applications, such as drug delivery systems or biocompatible coatings, also represents a promising area of future research.

Q & A

Q. What are the recommended synthetic routes for Phenyl-P-phenylphosphonochloridate, and how can reaction efficiency be monitored?

this compound is typically synthesized via phosphorylation reactions using phosphorus oxychloride (POCl₃) as a starting reagent. A common approach involves reacting phenylphosphonic acid derivatives with thionyl chloride (SOCl₂) or POCl₃ under anhydrous conditions. Reaction efficiency can be monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases or ³¹P NMR spectroscopy to track the disappearance of starting materials and formation of the target compound . Ensure inert atmospheres (e.g., argon) to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

- ³¹P NMR spectroscopy : Identifies phosphorus-containing functional groups (δ ~0–30 ppm for phosphonochloridates).

- IR spectroscopy : Confirms P=O (1250–1300 cm⁻¹) and P-Cl (500–600 cm⁻¹) stretches.

- HPLC with UV detection : Quantifies purity using a C18 column and phosphate–perchlorate buffer (pH 2.5) as the mobile phase .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. What are the key safety protocols for handling this compound in the lab?

- Use fume hoods and chemical-resistant gloves (e.g., nitrile) due to its hydrolytic sensitivity and potential toxicity.

- Store under anhydrous conditions (e.g., molecular sieves) at 2–8°C to prevent decomposition.

- Neutralize spills with sodium bicarbonate or inert adsorbents .

Advanced Research Questions

Q. How can conflicting chromatographic data for this compound be resolved in complex mixtures?

Discrepancies in HPLC retention times or peak shapes often arise from:

- Buffer pH variations : Optimize phosphate–perchlorate buffer to pH 2.5 ± 0.1 for consistent ionization .

- Column degradation : Replace C18 columns after 200 runs or validate with a fresh standard.

- Matrix interference : Pre-treat samples with solid-phase extraction (SPE) using silica-based cartridges to remove impurities .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?

The electrophilic phosphorus center reacts with nucleophiles (e.g., alcohols, amines) via a two-step process:

- Nucleophilic attack : Formation of a pentacoordinate intermediate.

- Cl⁻ elimination : Driven by the stability of the leaving group. Kinetic studies using stopped-flow spectroscopy or DFT calculations reveal solvent effects (e.g., acetonitrile accelerates reactions vs. toluene) .

Q. How can reaction yields be optimized for this compound-mediated phosphorylations?

- Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis.

- Catalyst addition : Add 1–5 mol% of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity.

- Temperature control : Maintain reactions at 0–5°C for slow additions, then warm to 25°C for completion .

Q. What strategies validate the stability of this compound under varying storage conditions?

- Accelerated stability testing : Incubate aliquots at 40°C/75% RH for 4 weeks and analyze by HPLC for degradation products (e.g., phenylphosphonic acid).

- Karl Fischer titration : Monitor moisture content in stored samples (target: <0.1% w/w) .

Q. How does this compound interact with biomolecules in mechanistic studies?

- Phosphorylation assays : Incubate with serine/threonine residues in peptides and quantify adducts via LC-MS/MS.

- Competitive inhibition studies : Compare kinetics with ATP-dependent enzymes using fluorogenic substrates .

Data Contradiction and Troubleshooting

Q. Why do NMR spectra of this compound sometimes show unexpected peaks?

Q. How to address inconsistent biological activity data in phosphorylation assays?

- Standardize enzyme sources : Use recombinant proteins with verified activity.

- Control for non-specific binding : Include excess BSA (1 mg/mL) in reaction buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.